solubility and stability of 3-Bromo-2-formylbenzoic acid
solubility and stability of 3-Bromo-2-formylbenzoic acid
An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-2-formylbenzoic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
3-Bromo-2-formylbenzoic acid (CAS No. 503821-93-0) is a substituted aromatic carboxylic acid with potential applications as a building block in organic synthesis and drug development. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective handling, formulation, and integration into synthetic pathways. This guide provides a robust framework for characterizing this molecule. Due to the limited availability of specific experimental data in published literature, this document emphasizes the theoretical considerations and provides detailed, field-proven experimental protocols for determining its solubility and stability profile through forced degradation studies. The methodologies are designed to be self-validating and adhere to principles outlined in international regulatory guidelines, ensuring scientific integrity and trustworthiness for researchers, scientists, and drug development professionals.
Physicochemical and Structural Overview
3-Bromo-2-formylbenzoic acid is a bifunctional molecule featuring both a carboxylic acid and an aldehyde group on a brominated benzene ring. This unique substitution pattern dictates its chemical reactivity and physical properties.
The presence of the polar carboxylic acid and aldehyde groups suggests a degree of solubility in polar organic solvents. The aromatic ring and bromine atom contribute to its lipophilicity. Intramolecular hydrogen bonding may occur between the ortho-positioned formyl and carboxyl groups, potentially influencing its crystal packing and melting point.
Table 1: Core Physicochemical Properties of 3-Bromo-2-formylbenzoic acid
| Property | Value | Source |
| CAS Number | 503821-93-0 | [1] |
| Molecular Formula | C₈H₅BrO₃ | [1] |
| Molecular Weight | 229.03 g/mol | [1] |
| Appearance | White to off-white crystalline powder (predicted) | General observation for similar compounds |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Hazard Profile: The compound is classified as a skin, eye, and respiratory irritant.[1] Standard laboratory safety protocols, including the use of personal protective equipment (PPE), are mandatory.
Solubility Characterization
A precise understanding of solubility is critical for reaction kinetics, purification, and formulation. Based on its structure, 3-Bromo-2-formylbenzoic acid is expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF), alcohols (e.g., methanol, ethanol), and sparingly soluble in water and nonpolar solvents.
Causality Behind Solvent Selection
The choice of solvents for solubility testing should cover a range of polarities to establish a comprehensive profile.
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Protic Solvents (e.g., Methanol, Ethanol, Water): These can engage in hydrogen bonding with the carboxylic acid and aldehyde functionalities.
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Aprotic Polar Solvents (e.g., Acetonitrile, DMSO): These primarily interact via dipole-dipole forces.
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Nonpolar Solvents (e.g., Toluene, Hexane): These are unlikely to be effective solvents but are included to define the limits of solubility.
Experimental Protocol: Equilibrium Shake-Flask Method
This protocol provides a reliable method for determining the equilibrium solubility.
Objective: To determine the saturation concentration of 3-Bromo-2-formylbenzoic acid in various solvents at a controlled temperature.
Methodology:
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Preparation: Add an excess amount of 3-Bromo-2-formylbenzoic acid to a series of vials, each containing a known volume of a selected solvent (e.g., 5 mL). The excess solid is crucial to ensure saturation is reached.
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Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., 25°C) for 24-48 hours. This duration allows the system to reach equilibrium. A shorter time may result in an underestimation of solubility.
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Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to permit the undissolved solid to settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.
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Sampling and Dilution: Carefully withdraw a known volume of the supernatant. Immediately dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to prevent precipitation and bring the concentration within the calibrated range of the analytical instrument.
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Quantification: Analyze the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or RP-HPLC.
Diagram 1: Experimental Workflow for Solubility and Stability Testing
Caption: Workflow for solubility and stability assessment.
Chemical Stability and Forced Degradation
Forced degradation studies are essential to identify potential degradation pathways, understand the intrinsic stability of the molecule, and develop stability-indicating analytical methods.[2][3] These studies expose the drug substance to conditions more severe than accelerated stability testing.[3]
Predicted Degradation Pathways
The functional groups of 3-Bromo-2-formylbenzoic acid suggest several potential degradation routes:
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Oxidation: The aldehyde group is susceptible to oxidation, which would yield 3-bromo-1,2-benzenedicarboxylic acid (3-bromophthalic acid).
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Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and temperature could potentially promote reactions, though less likely than oxidation.[4]
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Photolysis: Aromatic halides can be susceptible to photolytic cleavage of the carbon-halogen bond. The conjugated system may absorb UV light, leading to degradation.[3][5]
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Thermal Decomposition: At elevated temperatures, decarboxylation of the carboxylic acid group is a common degradation pathway for benzoic acids, which would yield 2-bromo-6-formylbenzene.[6]
Diagram 2: Logical Relationship of Potential Degradation Pathways
Caption: Predicted degradation pathways under stress.
Protocol: Stability-Indicating RP-HPLC Method Development
A robust stability-indicating method must be able to resolve the parent compound from all significant degradation products. An RP-HPLC method is the standard choice for this type of molecule.[7]
Objective: To develop and validate an HPLC method for the quantification of 3-Bromo-2-formylbenzoic acid and its degradation products.
Starting Conditions:
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HPLC System: Standard system with a pump, autosampler, column thermostat, and PDA or UV detector.
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Column: C18, 4.6 x 150 mm, 3.5 µm (A good starting point for moderately polar analytes).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm or a wavelength determined by UV spectral analysis.
-
Injection Volume: 10 µL.
Rationale:
-
The C18 stationary phase provides hydrophobic retention for the aromatic ring.
-
The acidic mobile phase (formic acid) suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.
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A gradient elution is necessary to elute both the polar parent compound and potentially more nonpolar degradation products within a reasonable runtime.
-
A PDA detector is highly recommended as it allows for peak purity analysis, ensuring that the parent peak is not co-eluting with any degradants.
Protocols for Forced Degradation Studies
For each condition, a solution of 3-Bromo-2-formylbenzoic acid (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water) is prepared. A control sample, protected from the stress condition, is analyzed alongside the stressed samples.
1. Hydrolytic Degradation
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Acid Hydrolysis: Add an equal volume of 1 M HCl to the sample solution. Heat at 60-80°C for 24-48 hours.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH to the sample solution. Heat at 60-80°C for 8-24 hours. Basic conditions are often more aggressive.
-
Neutral Hydrolysis: Add an equal volume of water to the sample solution. Heat at 60-80°C for 48 hours.
-
Procedure: At specified time points, withdraw an aliquot, neutralize it (if acidic or basic), dilute with mobile phase, and analyze by HPLC.
2. Oxidative Degradation
-
Procedure: Add an appropriate volume of 3-10% hydrogen peroxide (H₂O₂) to the sample solution. Keep at room temperature for 24 hours, protected from light. If no degradation is observed, gentle heating (e.g., 40°C) can be applied. Analyze by HPLC.
-
Causality: Hydrogen peroxide is a common oxidant used to simulate oxidative stress.[3] The aldehyde functional group is particularly prone to oxidation by peroxides.[8]
3. Photolytic Degradation
-
Procedure: Expose the solid compound and a solution of the compound to a light source conforming to ICH Q1B guidelines.[9] The total exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter of near UV energy.[9][10] A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Rationale: This procedure tests for degradation from both visible and UVA light, which can induce photochemical reactions in susceptible molecules.[5][10]
4. Thermal Degradation
-
Procedure: Expose the solid compound to dry heat in a temperature-controlled oven. The temperature should be elevated in increments (e.g., 60°C, 80°C, 100°C) above that used for accelerated stability testing.[11] The duration can range from 24 to 72 hours. Analyze the sample by dissolving a known amount in a suitable solvent and injecting it into the HPLC.
Data Interpretation and Summary
The results from the forced degradation studies should be compiled to build a comprehensive stability profile.
Table 2: Template for Summarizing Forced Degradation Data
| Stress Condition | Conditions | % Assay of Parent | % Degradation | No. of Degradants | Mass Balance (%) |
| Control | N/A | 100 | 0 | 0 | 100 |
| Acid Hydrolysis | 1 M HCl, 80°C, 48h | ||||
| Base Hydrolysis | 1 M NaOH, 60°C, 24h | ||||
| Oxidation | 3% H₂O₂, RT, 24h | ||||
| Photolysis | 1.2 M lux-hr, 200 W-hr/m² | ||||
| Thermal (Solid) | 100°C, 72h |
Mass Balance: The sum of the assay of the parent compound and the percentage of all degradation products should ideally be between 95% and 105%. A good mass balance provides confidence in the analytical method's ability to detect all formed degradants.
Conclusion
While specific, publicly available data on the is scarce, this guide provides the necessary theoretical foundation and practical, detailed protocols for its comprehensive characterization. By following the outlined experimental workflows for solubility determination and forced degradation, researchers can generate the critical data needed for informed decision-making in process development, formulation, and regulatory submissions. The proposed stability-indicating HPLC method serves as a robust starting point for the analytical work required to ensure the quality and integrity of this valuable chemical intermediate.
References
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International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Available from: [Link]
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MedCrave. Forced Degradation Studies. Available from: [Link]
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ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]
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Q1 Scientific. Photostability testing theory and practice. Available from: [Link]
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Taylor & Francis Online. Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in non-Polar Solvents. Available from: [Link]
-
BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]
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ResearchGate. The thermal decomposition of benzoic acid. Available from: [Link]
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SciSpace. Photostability and Photostabilization of Drugs and Drug Products. Available from: [Link]
Sources
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